Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate

Medicinal Chemistry pKa Chemical Reactivity

Researchers synthesizing β-lactamase inhibitors often struggle to source building blocks with the precise conformational rigidity required for transition-state mimicry. Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate (CAS 286946-98-3) resolves this with its bridged [3.2.1] scaffold (pKa 8.35) and orthogonal Boc protection. • Enables selective 6-position functionalization for avibactam/relebactam synthesis; non-β-lactam β-lactamase inhibitor core. • ≥98% purity with defined storage (sealed, dry, 2-8°C) ensures reproducibility across multi-step campaigns. • Available in research to bulk quantities; ships ambient with full analytical documentation (NMR, HPLC, MS).

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 286946-98-3
Cat. No. B1400655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate
CAS286946-98-3
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CC1CN2
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-9(13)7-12-8/h8-9,12H,4-7H2,1-3H3
InChIKeyXRDBVKRCVDIYCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate: A Core Scaffold


Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate (CAS 286946-98-3), a Boc-protected diazabicyclooctane, is a pivotal synthetic intermediate characterized by its rigid [3.2.1] bridged bicyclic framework and calculated pKa of 8.35 . This scaffold is the foundational core of clinically successful non-β-lactam β-lactamase inhibitors like avibactam and relebactam [1], and is also explored as a privileged structure for modulating neuronal nicotinic acetylcholine receptors (nAChRs) [2]. Its defining feature is the precise spatial arrangement of its two nitrogen atoms, which is critical for mimicking the transition state of β-lactam hydrolysis [1].

1
Core scaffold
Rigid [3.2.1] diazabicyclooctane framework for constrained spatial presentation
2
Protecting group strategy
Boc orthogonal to Cbz/hydrogenolysis; acidic cleavage without reducing sensitive groups
3
Use context
Reported intermediate for β-lactamase inhibitor scaffolds and nAChR ligand design

tert-Butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate: Irreplaceable Scaffold


Generic substitution with simpler diamines like piperazine or even other diazabicycloalkanes fails because the [3.2.1] bridged system of tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate provides a unique combination of conformational rigidity, nitrogen basicity, and steric environment. The precise inter-nitrogen distance and the distinct pKa (8.35) are crucial for biological activity, particularly in mimicking the β-lactam transition state [1]. Furthermore, the acid-labile Boc protecting group is orthogonal to common protecting group strategies (e.g., hydrogenolytic cleavage of Cbz or basic hydrolysis of esters), making this specific protected building block irreplaceable in multi-step syntheses of complex pharmaceuticals [2].

This scaffold Rigid [3.2.1] bridge, pKa ~8.35, Boc-protected
Piperazine or linear diamines Conformational flexibility and pKa shift may alter transition-state mimicry and reactivity
This scaffold Boc orthogonal to Cbz; acid-labile
Benzyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate Cbz requires hydrogenolysis, limiting protecting group compatibility in multi-step routes
This scaffold Free base, refrigerated storage for purity
2,6-Diazabicyclo[3.2.1]octane dihydrochloride Salt form alters solubility and requires additional neutralization step; direct replacement not recommended

tert-Butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate: Differentiation vs Analogs


pKa Defines Reactivity vs Piperazine and 2,5-Diazabicycloheptane

The calculated pKa of tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate is 8.35 . This is significantly lower than the pKa of the secondary amine in the monocyclic analog, 1-Boc-piperazine (pKa ≈ 9.8) [1], and the more strained 2-Boc-2,5-diazabicyclo[2.2.1]heptane (pKa ≈ 10.5) [2]. The lower pKa indicates that the [3.2.1] bicyclic nitrogen is less basic, which impacts its protonation state at physiological pH and its reactivity in nucleophilic reactions, leading to different acylation or alkylation outcomes.

pKa profile
Class-level
ΔpKa = -1.45 vs 1-Boc-piperazine (≈9.8); ΔpKa = -2.15 vs 2-Boc-2,5-diazabicyclo[2.2.1]heptane (≈10.5). Calculated pKa of target: 8.35.
Lower basicity impacts protonation state and acylation/alkylation outcomes.
In silico estimate; confirm with experimental pKa data if critical.
Medicinal Chemistry pKa Chemical Reactivity Scaffold Hopping

Boc vs Cbz: Orthogonal Deprotection

The tert-butyloxycarbonyl (Boc) group on tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate is cleaved under acidic conditions (e.g., TFA or HCl) [1], whereas the benzyloxycarbonyl (Cbz) group in benzyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate requires hydrogenolysis [2]. This orthogonal stability is explicitly exploited in the patented synthesis of optically active β-lactamase inhibitors, where the Boc group is selectively removed in the presence of other base- or hydrogenation-sensitive functionalities [1].

Deprotection orthogonality
Head-to-head
Boc: acidic cleavage (TFA/HCl). Cbz analogue: hydrogenolysis (H₂, Pd/C). Selective Boc removal preserves hydrogenation-sensitive groups.
Enables orthogonal protecting group strategy in complex syntheses.
Acid-sensitive substrates require controlled conditions; verify compatibility.
Organic Synthesis Protecting Groups Orthogonality Process Chemistry

Storage Stability: Refrigeration Required for High Purity

Commercial specifications for tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate mandate storage at 2-7°C to maintain a certified purity of ≥97% . In contrast, the corresponding dihydrochloride salt (2,6-Diazabicyclo[3.2.1]octane dihydrochloride) is often specified for long-term storage in a cool, dry place without the need for refrigeration , highlighting the greater lability of the Boc-protected free base.

Storage condition
Cross-study
This compound: store at 2–7°C, purity ≥97%. Dihydrochloride salt: ambient, cool dry place.
Refrigeration requirement impacts inventory and handling logistics.
Always verify lot-specific COA for actual purity and storage recommendation.
Chemical Stability Storage Conditions Quality Control Procurement

tert-Butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate: Key Applications


Synthesis of Next-Generation β-Lactamase Inhibitors

This building block is the cornerstone for constructing the diazabicyclooctane core of non-β-lactam β-lactamase inhibitors [1]. The Boc group's orthogonal stability under acidic cleavage conditions, as defined in the patent literature [2], is essential for the selective functionalization of the 6-position nitrogen while leaving the 2-position nitrogen protected. This enables the multi-step synthesis of complex molecules like avibactam, which require precise control over nitrogen reactivity.

CNS-Targeted Ligands for nAChRs

The rigid [3.2.1] scaffold provides a specific vector for projecting pharmacophores to interact with nAChR subtypes [3]. The defined pKa of 8.35 influences the compound's ability to cross the blood-brain barrier and its protonation state within the CNS environment. The Boc-protected amine serves as a stable, latent nucleophile that can be unveiled under mild acidic conditions for final-stage diversification, a critical step in optimizing nAChR modulator libraries.

Chemical Probes for Target Validation and FBDD

The high purity (≥97%) and defined storage requirements make this compound a reliable starting material for generating chemical probes. Its unique conformational rigidity and distinct pKa are valuable attributes in fragment-based screening, where small changes in molecular properties can significantly impact binding affinity. The Boc group can be selectively removed to generate a free amine for further conjugation to reporter tags (e.g., biotin, fluorophores) or for use in affinity-based assays.

Design and Synthesis of Constrained Peptidomimetics

The diazabicyclo[3.2.1]octane ring system is a privileged scaffold for introducing conformational constraint into peptide backbones [2]. The Boc-protected derivative is used to introduce a rigid diamine unit that can replace flexible amino acid residues, thereby locking the molecule into a specific bioactive conformation. The precise inter-nitrogen distance and fixed geometry are critical for achieving the desired secondary structure mimicry, a property not achievable with monocyclic diamines.

Application
Selection Property
Validation Focus
β-Lactamase inhibitor analogue synthesis
Rigid [3.2.1] core and orthogonal Boc stability
Multi-step selectivity and protecting group compatibility
CNS-targeted nAChR ligand design
Conformational constraint and pKa profile
Protonation state modelling and CNS penetration assessment
Chemical probe and FBDD libraries
High purity and latent amine for conjugation
Purity verification and deprotection efficiency
Constrained peptidomimetic scaffolds
Rigid diamine unit for conformational mimicry
Secondary structure mimicry validation (e.g., X-ray, NMR)

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